molecular formula C14H11ClN2O2S B8815801 6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8815801
M. Wt: 306.8 g/mol
InChI Key: GPVHVKNIMBHRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11ClN2O2S and its molecular weight is 306.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-5-12(6-3-10)20(18,19)17-9-8-11-4-7-13(15)16-14(11)17/h2-9H,1H3

InChI Key

GPVHVKNIMBHRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis was performed with reference to the known literature (Heterocycles, Vol. 30, p. 627, 1990). A solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (0.21 g, 1.4 mmol) obtained in Example A46, Step 2 in methylene chloride (10 mL) was successively added with sodium hydroxide (0.17 g, 4.2 mmol), and tetrabutylammonium hydrogensulfate (0.14 g, 0.42 mmol), and the mixture was stirred at room temperature. Then, the reaction mixture was added dropwise with a solution of tosyl chloride (0.32 g, 1.7 mmol) in methylene chloride (5 mL), and then the mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate, and then the resulting organic layer was successively washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with a mixed solvent of ethyl acetate and hexane to obtain 6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (0.39 g, 93%).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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